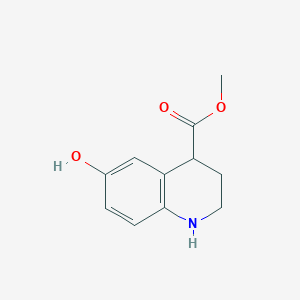

Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate

Description

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate |

InChI |

InChI=1S/C11H13NO3/c1-15-11(14)8-4-5-12-10-3-2-7(13)6-9(8)10/h2-3,6,8,12-13H,4-5H2,1H3 |

InChI Key |

VVDVMCCPOHAPKW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCNC2=C1C=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.

Reduction: The quinoline ring can be further reduced to form fully saturated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 6-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate.

Reduction: Formation of fully saturated quinoline derivatives.

Substitution: Formation of various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Used in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl group at the 6-position can participate in hydrogen bonding and other interactions with biological molecules. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate with structurally or functionally analogous compounds, focusing on substituents, synthetic methods, physicochemical properties, and safety profiles.

Structural Comparison

Physicochemical and Spectral Properties

- Hydroxyl vs. Bromine Substituents : The -OH group in the target compound increases polarity and hydrogen-bonding capacity compared to the brominated analog, which exhibits higher molecular weight and electrophilicity .

- Ester vs. Simple Alkyl Chains: The methyl ester in the target compound enhances metabolic stability relative to 6-methyl-tetrahydroquinoline, which lacks this functional group .

- Spectral Data: The pyrroloquinoline derivative (C₁₄H₁₅NO₃) shows IR peaks at 1731 cm⁻¹ (ester C=O) and 1701 cm⁻¹ (amide C=O), with characteristic NMR signals for methyl and ester groups . The target compound’s hydrochloride salt would likely display similar ester-related IR/NMR features, with additional Cl⁻ counterion effects .

Biological Activity

Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate (MHTQ) is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of MHTQ, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

MHTQ is characterized by a tetrahydroquinoline core with a hydroxyl group at the 6th position and a methyl ester group at the 4th position. Its molecular formula is CHNO, with a molecular weight of approximately 207.23 g/mol. The unique structural features of MHTQ contribute to its interaction with various biological targets.

MHTQ exhibits several mechanisms of action that contribute to its biological activity:

- Neuroprotective Effects : MHTQ has been studied for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. It may exert these effects by modulating neurotransmitter systems and exhibiting antioxidant properties, which help protect neuronal cells from oxidative stress.

- Enzyme Inhibition : Research indicates that MHTQ can inhibit specific enzymes involved in metabolic pathways. This inhibition may lead to significant pharmacological effects, making it a candidate for drug development in treating various conditions .

- Antimicrobial Activity : Preliminary studies suggest that MHTQ has antimicrobial properties against certain bacterial strains. Its ability to interact with bacterial enzymes may contribute to its effectiveness as an antibacterial agent .

Neuroprotective Activity

MHTQ's neuroprotective potential has been highlighted in various studies. For instance, it has been shown to reduce neuronal cell death induced by oxidative stress in vitro. This effect is attributed to its antioxidant properties, which help scavenge free radicals and mitigate cellular damage .

Antimicrobial Activity

In vitro studies have demonstrated that MHTQ exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for MHTQ against common pathogens have been reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 75 |

| S. agalactiae | 100 |

These findings suggest that MHTQ could be developed into a novel antibacterial agent .

Anti-inflammatory Effects

Research has indicated that MHTQ possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokine production in cellular models, suggesting its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of MHTQ and its analogs:

- Neuroprotection in Animal Models : A study involving animal models of neurodegeneration found that treatment with MHTQ significantly improved cognitive function and reduced markers of oxidative stress in the brain.

- Antimicrobial Efficacy : A recent investigation assessed the antibacterial activity of MHTQ derivatives against various bacterial strains. The results indicated that modifications to the structure could enhance antimicrobial potency, highlighting the importance of structure-activity relationships (SAR) in drug design .

- Inflammation Models : In models of chronic inflammation, MHTQ demonstrated significant reductions in pain and inflammation markers, suggesting its potential as an anti-hyperalgesic agent .

Q & A

Basic Research Questions

Q. How can the synthesis of methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate be optimized for high purity and yield?

- Methodological Answer : Optimize reaction conditions (e.g., solvent choice, temperature, and catalyst loading) based on analogous tetrahydroquinoline syntheses. For example, aluminum chloride-mediated cyclization in 1,2-dichlorobenzene at elevated temperatures (378 K) has been effective for related compounds . Purification via recrystallization (ethanol or ethanol/hexane mixtures) ensures high purity, while analytical techniques like IR spectroscopy (e.g., carbonyl stretches at ~1730 cm⁻¹) and NMR (e.g., methyl ester peaks at δ ~3.65 ppm) validate structural integrity .

Q. What analytical techniques are critical for characterizing methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate?

- Methodological Answer :

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., C–H⋯π and C–H⋯O interactions observed in tetrahydroquinoline derivatives) .

- NMR spectroscopy : and NMR identify substituent environments (e.g., hydroxyl protons at δ ~6.95 ppm and methyl ester carbons at δ ~170 ppm) .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 245 [M] for related compounds) and fragmentation patterns .

Q. How can researchers assess the biological activity of this compound?

- Methodological Answer : Conduct in vitro assays for antimicrobial or anticancer activity. For example:

- Antimicrobial : Disk diffusion assays against bacterial/fungal strains, comparing zones of inhibition to controls.

- Anticancer : MTT assays to evaluate cytotoxicity in cancer cell lines (e.g., IC determination) .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using structural analogs as references .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the stability and reactivity of methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate?

- Methodological Answer : Perform crystallographic analysis to identify intermolecular interactions (e.g., C–H⋯O bonds linking dimers into columns) . Pair with computational modeling (DFT or MD simulations) to quantify interaction energies. Stability under thermal stress can be assessed via TGA/DSC, while reactivity trends are studied by varying solvents (polar vs. nonpolar) in synthesis .

Q. What strategies resolve contradictions in stereochemical assignments for tetrahydroquinoline derivatives?

- Methodological Answer : Discrepancies between NMR and X-ray data (e.g., cis/trans isomerism) require:

- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns).

- Vibrational circular dichroism (VCD) : Confirm absolute configuration .

- Computational NMR prediction : Compare experimental shifts with DFT-calculated values .

Q. How can researchers address data inconsistencies in reaction yields or byproduct formation during synthesis?

- Methodological Answer :

- Reaction monitoring : Use in situ techniques like FTIR or HPLC to track intermediate formation.

- Byproduct analysis : Employ GC-MS or LC-HRMS to identify impurities (e.g., over-oxidation products).

- Design of Experiments (DoE) : Statistically optimize variables (temperature, catalyst ratio) to minimize side reactions .

Q. What methodologies are suitable for studying interactions between methyl 6-hydroxy-tetrahydroquinoline derivatives and biological macromolecules?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding modes with protein targets (e.g., kinases).

- Surface plasmon resonance (SPR) : Quantify binding affinity (K) in real-time .

- X-ray crystallography of protein-ligand complexes : Resolve binding interactions at atomic resolution .

Q. How can degradation pathways of methyl 6-hydroxy-tetrahydroquinoline-4-carboxylate be analyzed under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress.

- HPLC-UV/HRMS : Monitor degradation products (e.g., hydrolysis of the ester group to carboxylic acid).

- Kinetic modeling : Determine rate constants and degradation mechanisms (e.g., pseudo-first-order kinetics) .

Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.